2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a hydrochloride salt form of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine, which is a heterocyclic compound containing both a pyrazine ring and a tetrahydropyridine ring
Mechanism of Action
Pyrazines
are aromatic heterocyclic compounds that have been found in a variety of biological systems. They are known to interact with various receptors and enzymes in the body, and can have diverse biological effects .
Tetrahydropyridines
, on the other hand, are a class of compounds that have been studied for their neurotoxic properties. For example, MPTP, a tetrahydropyridine, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.
Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced through a series of reactions involving the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar tetrahydropyridine ring but differs in its functional groups and overall structure.
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine dihydrochloride: This is a closely related compound with similar structural features but different salt forms.
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine;hydrochloride is unique due to its specific combination of a pyrazine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1,5-7,10H,2-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPJXUSVWJECLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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